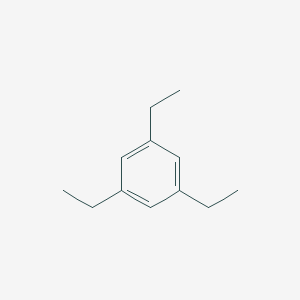

1,3,5-Triethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406584. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYMPXJVHNDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881228 | |

| Record name | 1,3,5-Triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-25-0 | |

| Record name | 1,3,5-Triethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 102-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02K328WWZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Preparation of 1,3,5-Triethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3,5-triethylbenzene, a key intermediate in various fields of chemical research, including supramolecular chemistry and as a building block for more complex organic molecules. This document details the prevalent synthetic methodologies, including the classical Friedel-Crafts alkylation and disproportionation of diethylbenzene. It offers in-depth experimental protocols, a comparative analysis of synthetic routes, and detailed characterization data. Furthermore, this guide illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a symmetrically substituted aromatic hydrocarbon. Its unique structural properties make it a valuable scaffold in the design of complex molecular architectures. The controlled and efficient synthesis of this compound is, therefore, of significant interest to the scientific community. This guide will focus on the most common and effective methods for its preparation, providing the necessary details for replication and optimization in a laboratory setting.

Synthetic Methodologies

The preparation of this compound can be primarily achieved through two main synthetic routes:

-

Friedel-Crafts Alkylation of Benzene (B151609): This is the most traditional and widely employed method, involving the electrophilic substitution of benzene with an ethylating agent in the presence of a Lewis acid catalyst.

-

Disproportionation of Diethylbenzene: This industrial method involves the redistribution of ethyl groups among diethylbenzene molecules, often in the presence of a suitable catalyst.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is a fundamental method for forging carbon-carbon bonds with aromatic rings.[1] The reaction proceeds through the formation of an ethyl carbocation or a polarized complex which then acts as the electrophile.

Reaction Scheme:

C₆H₆ + 3 CH₃CH₂Br --(AlCl₃)--> C₆H₃(CH₂CH₃)₃ + 3 HBr

The formation of the 1,3,5-isomer is favored under conditions that allow for thermodynamic equilibrium. Although the ethyl group is an ortho-, para-director under kinetic control, the steric hindrance in the ortho position of a di- and tri-substituted benzene ring makes the 1,3,5-isomer the most thermodynamically stable product.

Disproportionation of Diethylbenzene

In industrial settings, this compound can be obtained from the disproportionation of diethylbenzene. This process involves heating diethylbenzene with a catalyst, leading to the transfer of ethyl groups and the formation of benzene, triethylbenzene (B13742051), and other polyethylated benzenes. The concentration of the 1,3,5-isomer in the resulting triethylbenzene mixture can be enriched by controlling the reaction conditions.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from a literature procedure and is a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ethyl Bromide (CH₃CH₂Br)

-

Anhydrous Benzene (C₆H₆)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Benzene Addition: Anhydrous aluminum chloride is added to the flask, followed by anhydrous benzene. The flask is cooled in an ice bath.

-

Ethylating Agent Addition: Ethyl bromide is added dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching: The reaction is carefully quenched by slowly pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HBr gas will be evolved.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling points of the triethylbenzene isomers are very close, so a fractionating column is necessary for efficient separation.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis will likely contain other isomers (1,2,3- and 1,2,4-triethylbenzene) and residual starting materials or solvents. Fractional distillation is an effective method for purification.

-

Boiling Point of this compound: 215-216 °C at atmospheric pressure.

-

Boiling Points of other isomers: The boiling points of 1,2,3- and 1,2,4-triethylbenzene (B43892) are very close to that of the 1,3,5-isomer, making a highly efficient fractionating column essential for good separation.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Friedel-Crafts Alkylation | Disproportionation of Diethylbenzene |

| Starting Materials | Benzene, Ethyl bromide | Diethylbenzene, Ethylbenzene |

| Catalyst | Aluminum Chloride (AlCl₃) | Chloroaluminium catalytic complex |

| Reaction Temperature | 0 °C to Room Temperature | Increased Temperature |

| Reported Yield | High | Concentration of 1,3,5-isomer in triethylbenzene is 74-78 wt.-%.[2] |

| Advantages | Well-established laboratory method, high yields reported. | Utilizes readily available industrial feedstocks. |

| Disadvantages | Polyalkylation can be a side reaction, requires anhydrous conditions. | Produces a mixture of products requiring separation. |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [3][4] |

| Molar Mass | 162.27 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 215-216 °C | [3] |

| Density | 0.862 g/mL at 25 °C | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.83 (s, 3H, Ar-H), 2.60 (q, J=7.6 Hz, 6H, -CH₂-), 1.23 (t, J=7.6 Hz, 9H, -CH₃) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 143.8, 125.8, 28.9, 15.6 | [5] |

| IR (neat, cm⁻¹) ν | 3010, 2965, 2932, 2872, 1605, 1458, 835 | [4] |

| Mass Spectrum (EI, m/z) | 162 (M+), 147, 133, 119, 105, 91 | [4] |

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Friedel-Crafts Alkylation Mechanism for this compound Synthesis.

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, with a focus on the Friedel-Crafts alkylation method. The provided experimental protocols, comparative data, and mechanistic diagrams offer a robust resource for researchers and professionals. The successful synthesis and purification of this compound are crucial for its application in advanced chemical synthesis, and this guide provides the foundational knowledge for achieving this outcome efficiently and safely. Further research into more sustainable and atom-economical synthetic routes remains an area of active interest.

References

- 1. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 2. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 5. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Analysis of 1,3,5-Triethylbenzene

This guide provides a comprehensive overview of the spectroscopic data for 1,3,5-triethylbenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 (Variable) | Singlet | 3H | Ar-H |

| ~2.6 (Variable) | Quartet | 6H | -CH₂- |

| ~1.2 (Variable) | Triplet | 9H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound [2][4][5]

| Chemical Shift (δ) ppm | Assignment |

| ~144 (Variable) | Ar-C (quaternary) |

| ~126 (Variable) | Ar-CH |

| ~29 (Variable) | -CH₂- |

| ~16 (Variable) | -CH₃ |

Table 3: Key IR Absorption Bands for this compound [6][7][8][9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3030 | C-H Stretching | Aromatic |

| 2975 - 2845 | C-H Stretching | Alkyl (CH₃, CH₂) |

| ~1600, ~1500 | C=C Stretching | Aromatic Ring |

| 1470 - 1370 | C-H Bending | Alkyl (CH₃, CH₂) |

| 900 - 735 | C-H Out-of-plane Bending | 1,3,5-trisubstituted Benzene |

Table 4: Mass Spectrometry Data for this compound [8][11][12][13]

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 147 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - C₂H₅]⁺ |

| 105 | Moderate | [C₈H₉]⁺ (likely tropylium (B1234903) ion derivative) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[14]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[14]

-

Ensure complete dissolution, using vortexing or gentle heating if necessary.[14]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering out any particulates.[14]

-

If an internal standard is required for quantitative analysis (qNMR), a known amount of a reference compound like tetramethylsilane (B1202638) (TMS) or 1,3,5-triisopropylbenzene (B165165) can be added.[14][15]

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Shim the instrument to obtain a homogeneous magnetic field.[16]

-

For quantitative ¹H NMR, use a pulse angle of 30° or 90° and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[15]

-

Acquire the spectrum and process the data, including Fourier transformation, phasing, and baseline correction.[15]

-

2.2 Infrared (IR) Spectroscopy

The following protocol details the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer[17]:

-

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[17]

-

-

Procedure:

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.[17]

-

Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[17]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will generate the final absorbance or transmittance spectrum.[17]

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

-

2.3 Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is described below:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with an appropriate capillary column for separating non-polar aromatic compounds.

-

Inject a small volume of the sample solution into the GC inlet.

-

The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium), where separation occurs based on boiling point and column affinity.

-

As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, electron ionization (EI) is used to bombard the molecules with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. This compound(102-25-0) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(102-25-0) 13C NMR spectrum [chemicalbook.com]

- 5. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound(102-25-0) IR Spectrum [m.chemicalbook.com]

- 8. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 9. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 10. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 11. This compound | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 13. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. benchchem.com [benchchem.com]

- 16. ekwan.github.io [ekwan.github.io]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermophysical and Thermochemical Data of 1,3,5-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical and thermochemical properties of 1,3,5-Triethylbenzene. The information is compiled from critically evaluated data, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental methodologies for key measurements are also provided to support the replication and validation of these findings.

Thermophysical Data of this compound

The thermophysical properties of this compound are essential for understanding its behavior in various physical and chemical processes. Key data points are summarized in the table below.

| Property | Value | Units | Reference |

| Molecular Formula | C₁₂H₁₈ | [1][2] | |

| Molar Mass | 162.27 | g·mol⁻¹ | [1][3] |

| Appearance | Colorless liquid | [3] | |

| Density (at 25 °C) | 0.862 | g·cm⁻³ | [3][4] |

| Melting Point | -66.5 | °C | [3] |

| 206.7 | K | [3] | |

| Boiling Point (at 1 atm) | 215 | °C | [3][4] |

| 488 | K | [5] | |

| Refractive Index (n20/D) | 1.495 | [4] | |

| Flash Point | 76 | °C | [3] |

| Reid Vapor Pressure | 0.03 | psia | [6] |

| Critical Temperature | 679 | K | [5] |

| Critical Pressure | 24.35 | bar | [5] |

| Critical Density | 1.60 | mol/l | [5] |

Thermochemical Data of this compound

Thermochemical data provide insight into the energy changes associated with chemical reactions involving this compound.

| Property | Value | Units | Reference |

| Enthalpy of Vaporization (ΔvapH°) | 59.2 ± 0.3 | kJ·mol⁻¹ | [5][7] |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -77.42 | kJ·mol⁻¹ | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 143.31 | kJ·mol⁻¹ | [7] |

| Enthalpy of Fusion (ΔfusH°) | 20.10 | kJ·mol⁻¹ | [7] |

| Ideal Gas Heat Capacity (Cp,gas) | See NIST Web Thermo Tables | J·mol⁻¹·K⁻¹ | [7][8] |

| Saturated Liquid Heat Capacity | See NIST Web Thermo Tables | J·mol⁻¹·K⁻¹ | [8] |

Experimental Protocols

The determination of the thermophysical and thermochemical data presented above relies on precise experimental methodologies. The following sections detail the typical protocols for key measurements.

Vapor Pressure Determination by Ebulliometry

The vapor pressure of this compound as a function of temperature is a critical dataset for many applications. A common and accurate method for this measurement is ebulliometry.[3][4][9]

Principle: Ebulliometry involves measuring the boiling point of a liquid at a known, controlled pressure.[3][4] By systematically varying the pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed.

Apparatus:

-

Ebulliometer: A glass or metal apparatus consisting of a boiler, a Cottrell pump (to ensure the equilibrium of liquid and vapor phases at the point of temperature measurement), a thermometer well, and a condenser.[9]

-

Pressure Control and Measurement System: A vacuum pump, a surge tank, and a high-precision pressure transducer or manometer are used to set and measure the pressure within the ebulliometer.

-

Temperature Measurement System: A calibrated platinum resistance thermometer or a high-precision digital thermometer.

Procedure:

-

A pure sample of this compound is placed in the boiler of the ebulliometer.

-

The system is evacuated and then filled with an inert gas to the desired starting pressure.

-

The sample is heated to its boiling point, and the Cottrell pump ensures that the thermometer is bathed in a continuous stream of the boiling liquid and its vapor, ensuring an accurate equilibrium temperature reading.

-

Once the temperature and pressure readings are stable, they are recorded.

-

The pressure is then incrementally changed, and the new equilibrium boiling temperature is measured.

-

This process is repeated over the desired pressure and temperature range.

The experimental data for this compound's vapor pressure, heat capacity, and density along the saturation line were extensively measured and reported by Chirico, R.D., Knipmeyer, S.E., and Nguyen, A. in the Journal of Chemical & Engineering Data in 1997.[5][10]

Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Bomb Calorimeter: A high-pressure stainless steel vessel with an internal sample cup, ignition wires, and a gas inlet.

-

Calorimeter Jacket: An insulated container filled with a precisely known mass of water, in which the bomb is submerged.

-

High-Precision Thermometer: To measure the temperature change of the water.

-

Ignition System: A power source to supply a current to the ignition wire.

-

Pellet Press: To compress the sample into a pellet for controlled combustion.

Procedure:

-

A pellet of known mass of this compound is placed in the sample cup inside the bomb.

-

A fuse wire is attached to the electrodes, with the wire in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is then placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The enthalpy of combustion of this compound is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate. This difference in heat flow is directly proportional to the heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter: An instrument containing two sample holders (one for the sample and one for a reference), a furnace to control the temperature program, and sensors to measure the differential heat flow.

-

Sample Pans: Small, sealed aluminum or other inert metal pans to hold the sample.

-

Analytical Balance: For accurate weighing of the sample.

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving a linear heating rate over the desired temperature range.

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

The heat capacity of the sample is calculated from the differential heat flow signal, the heating rate, and the sample mass. Calibration with a standard material of known heat capacity is required for accurate measurements.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for acquiring and analyzing the thermophysical and thermochemical data of this compound.

References

- 1. Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. biopchem.education [biopchem.education]

- 7. web.williams.edu [web.williams.edu]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 10. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 1,3,5-Triethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triethylbenzene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the principle of "like dissolves like," qualitative solubility information, and a detailed experimental protocol for the quantitative determination of its solubility.

Core Topic: Solubility Profile of this compound

This compound (C₁₂H₁₈) is a nonpolar, aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring symmetrically substituted with three ethyl groups, dictates its solubility behavior. The nonpolar nature of the molecule means it is readily soluble in nonpolar organic solvents and has low solubility in polar solvents such as water.[1] The general solubility of this compound is also influenced by temperature, with solubility in organic solvents typically increasing as the temperature rises.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents. This information is based on its chemical properties and general principles of solubility.

| Solvent Family | Example Solvent | Polarity | Expected Solubility |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Nonpolar | Highly Soluble/Miscible[1] |

| Aromatic | Toluene, Benzene | Nonpolar | Highly Soluble/Miscible |

| Halogenated | Chloroform, Carbon Tetrachloride | Nonpolar | Highly Soluble/Miscible |

| Ethers | Diethyl Ether | Slightly Polar | Soluble |

| Esters | Ethyl Acetate | Moderately Polar | Soluble |

| Ketones | Acetone | Polar Aprotic | Moderately Soluble |

| Alcohols | Ethanol, Methanol | Polar Protic | Soluble |

| Polar Aprotic | Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble |

| Polar Protic | Water | Highly Polar | Insoluble[1] |

Experimental Protocol: Quantitative Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium (shake-flask) method. This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column) or a calibrated viscometer/densitometer

-

Volumetric flasks and pipettes

-

Autosampler vials for GC analysis

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

a. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations (e.g., 1, 5, 10, 20, 50, and 100 mg/mL).

-

These standards will be used to generate a calibration curve for the analytical instrument.

b. Sample Preparation and Equilibration:

-

In a series of glass vials, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a second liquid phase should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

c. Sample Collection and Analysis:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess this compound to settle.

-

Carefully withdraw a sample from the upper solvent phase (the supernatant) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

d. Calculation of Solubility:

-

Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of this compound in the specific organic solvent at the given temperature.

Logical Relationship of Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the logical relationship between the properties of the solvent and the resulting solubility of this nonpolar aromatic hydrocarbon.

References

An In-Depth Technical Guide to the Historical Context of 1,3,5-Triethylbenzene Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene is a symmetrically substituted aromatic hydrocarbon that has found utility in various fields of chemical synthesis, including as a building block for supramolecular structures and specialized ligands.[1] Its discovery and initial synthesis are intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts alkylation. This whitepaper provides a detailed historical and technical overview of the discovery and synthesis of this compound, with a focus on the early experimental protocols and the scientific context of the late 19th century.

The Dawn of a New Synthetic Era: The Friedel-Crafts Reaction

The story of this compound begins with the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they published a seminal paper in the Comptes Rendus de l'Académie des Sciences titled "Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc." (On a new general method for the synthesis of hydrocarbons, ketones, etc.).[2][3][4] This publication detailed a versatile method for the formation of carbon-carbon bonds on an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃).[2][3] This reaction, now universally known as the Friedel-Crafts alkylation, revolutionized synthetic organic chemistry by providing a direct route to alkylated aromatic compounds.[2]

The general mechanism of the Friedel-Crafts alkylation involves the activation of the alkyl halide by the Lewis acid to form a carbocation or a carbocation-like complex. This electrophile then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the alkyl group.

First Synthesis of this compound

An interesting aspect of the formation of the 1,3,5-isomer is that it is the thermodynamically favored product. While the ethyl group is typically an ortho-, para-director in electrophilic aromatic substitution under kinetic control, the reversibility of the Friedel-Crafts alkylation allows for isomerization to the most stable product, which is the meta-substituted isomer due to reduced steric hindrance.[6] This phenomenon is related to what is now known as the Jacobsen rearrangement, which involves the migration of alkyl groups on a benzene (B151609) ring under acidic conditions.[7][8][9][10]

Experimental Protocols of Key Syntheses

This section details a representative experimental protocol for the synthesis of this compound based on the Friedel-Crafts reaction, as described in a 2005 publication which refined earlier methods.[6][11]

Synthesis of this compound via Friedel-Crafts Alkylation[7][12]

Objective: To synthesize this compound from benzene and ethyl bromide using aluminum chloride as a catalyst.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene

-

Ethyl Bromide (EtBr)

-

Ice

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Water condenser with a gas trap

-

Magnetic stirrer

-

Ice water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a water condenser was set up. The condenser was fitted with a tube submerged in a saturated aqueous solution of sodium bicarbonate to neutralize the evolved hydrogen bromide gas.

-

The reaction flask was charged with anhydrous aluminum chloride.

-

The flask was cooled to 0 °C in an ice-water bath.

-

Ethyl bromide was added slowly to the aluminum chloride with continuous stirring via the addition funnel.

-

After the complete addition of ethyl bromide, benzene was added slowly over a period of 20 minutes.

-

The reaction mixture was then allowed to warm to room temperature and stirred for an additional 4 hours.

-

Upon completion of the reaction, the mixture was slowly poured into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

The resulting mixture was transferred to a separatory funnel, and the organic layer was separated.

-

The aqueous layer was extracted with diethyl ether.

-

The combined organic layers were washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

The organic layer was dried over anhydrous magnesium sulfate.

-

The drying agent was removed by filtration, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound was then purified by distillation.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as reported in the 2005 procedure, which represents a highly optimized version of the original Friedel-Crafts synthesis.

| Parameter | Value | Reference |

| Benzene (moles) | 0.320 | [6] |

| Ethyl Bromide (moles) | 0.590 | [6] |

| Aluminum Chloride (moles) | Not specified in mole equivalent | |

| Reaction Temperature | 0 °C to room temperature | [6] |

| Reaction Time | 4 hours | [6] |

| Yield | High (not quantified in the excerpt) | [6] |

| Boiling Point | 215 °C | [5][12] |

| Density (20°C) | 0.862 g/cm³ | [5] |

Visualizing the Synthesis

The following diagrams illustrate the key pathways and workflows discussed in this paper.

Caption: Friedel-Crafts Alkylation for this compound Synthesis.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The discovery of this compound is a direct consequence of the pioneering work of Friedel and Crafts in 1877. Their development of the aluminum chloride-catalyzed alkylation of aromatic rings provided a powerful new tool for organic synthesis that remains fundamental to the field. While the initial reports were not focused on optimizing the yield of this specific compound, subsequent work has demonstrated that this compound can be synthesized in high yields from readily available starting materials. This historical and technical overview provides a valuable resource for researchers and professionals in understanding the origins and synthesis of this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Jacobsen reaction | PPTX [slideshare.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

CAS number and molecular structure of 1,3,5-Triethylbenzene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-triethylbenzene, including its molecular structure, key identifiers, and spectroscopic data. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation are also presented, alongside relevant safety information.

Core Compound Information

Chemical Identity

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three ethyl groups at positions 1, 3, and 5.[1] This symmetrical arrangement significantly influences its physical properties and reactivity.[1]

Molecular Structure

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Physical Properties | |

| Appearance | Colorless liquid[2] |

| Density | 0.862 g/cm³[2] |

| Melting Point | -66.5 °C[2] |

| Boiling Point | 215 °C[2] |

| Flash Point | 76 °C[2] |

| Refractive Index (n_D) | 1.495[2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and diethyl ether.[2] |

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) -CH₃ | ~1.2 ppm (triplet) |

| Chemical Shift (δ) -CH₂ | ~2.6 ppm (quartet) |

| Chemical Shift (δ) Ar-H | ~6.8 ppm (singlet) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) -CH₃ | ~15 ppm |

| Chemical Shift (δ) -CH₂ | ~29 ppm |

| Chemical Shift (δ) Ar-C | ~126 ppm |

| Chemical Shift (δ) Ar-C-Et | ~144 ppm |

| IR Spectroscopy | |

| C-H stretch (aromatic) | ~3030 cm⁻¹ |

| C-H stretch (aliphatic) | ~2870-2965 cm⁻¹ |

| C=C stretch (aromatic) | ~1600, 1500 cm⁻¹ |

| C-H bend (aromatic) | ~880 cm⁻¹ (characteristic of 1,3,5-substitution) |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride.[2]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of this compound in a laboratory setting.

Materials and Reagents:

-

Benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous diethyl ether (50 mL). Stir the suspension.

-

Addition of Benzene: Add benzene (1.0 eq) to the addition funnel and add it dropwise to the stirred suspension of aluminum chloride in diethyl ether.

-

Addition of Ethyl Bromide: After the addition of benzene is complete, add ethyl bromide (3.0 eq) to the addition funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction: After the addition of ethyl bromide is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation to yield pure this compound.

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Development

Due to its unique symmetrical structure, this compound serves as a valuable building block in various fields of chemical synthesis.

-

Ligand Synthesis: It can be used in the synthesis of a range of di- and trinucleating ligands.[2]

-

Supramolecular Chemistry: Its rigid and symmetric core makes it an ideal scaffold for the construction of complex supramolecular assemblies and host-guest systems.

-

Materials Science: It is a precursor for the synthesis of advanced materials with tailored electronic and photophysical properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Pictogram: Exclamation mark (GHS07)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

The vapor of this compound can form an explosive mixture with air.[2]

References

- 1. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 2. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound(102-25-0) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of 1,3,5-Triethylbenzene.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 1,3,5-Triethylbenzene (CAS No: 102-25-0), a significant aromatic hydrocarbon. The focus is on its boiling point and density, presenting validated data from multiple sources and outlining the standard experimental protocols for their determination.

Core Physical Properties

This compound is a colorless, flammable liquid that is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and diethyl ether.[1][2][3] Its key physical characteristics are essential for its application in chemical synthesis, including its use as a supramolecular template and in the creation of di- and trinucleating ligands.[3]

The following table summarizes the experimentally determined and literature-reported values for the boiling point and density of this compound.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 215 °C | at 1 atm | [1][2][3][4] |

| 216 °C | at 1 atm | [5][6] | |

| Density | 0.862 g/cm³ | - | [1][5] |

| 0.862 g/mL | at 25 °C | [3][4] | |

| 0.861 g/mL | at 20 °C | [6] | |

| Molecular Formula | C₁₂H₁₈ | - | [2][7][8] |

| Molecular Weight | 162.27 g/mol | - | [5][6][7] |

Experimental Protocols

The determination of physical properties such as boiling point and density requires precise and standardized methodologies to ensure accuracy and reproducibility.

The capillary method (also known as the Siwoloboff method) is a common and efficient technique for determining the boiling point of a small quantity of a liquid organic compound.[9][10][11]

Apparatus:

-

Thiele tube or an aluminum heating block

-

Thermometer (calibrated, appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Liquid for heat bath (e.g., silicone oil, paraffin) if using a Thiele tube

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[12]

-

Capillary Insertion: Take a capillary tube that has been sealed at one end. Place the open end down into the liquid in the fusion tube.[11][12]

-

Assembly: Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the entire assembly into the Thiele tube or aluminum block.[12] Begin heating gently and uniformly.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Recording Temperature: Note the temperature when this steady stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[11]

-

Verification: For accuracy, the process can be repeated. The boiling point is the average of the temperatures recorded during the heating and cooling phases.

The density of a liquid can be accurately determined using several methods, with pycnometers and digital density meters being standard in research settings.

Apparatus:

-

Pycnometer (e.g., Bingham pycnometer) or a digital density meter

-

Analytical balance (precision of ±0.0001 g)

-

Thermostatic bath to maintain a constant temperature (e.g., 20 °C or 25 °C)

Procedure (Using a Pycnometer):

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_pyc).

-

Water Mass: Fill the pycnometer with deionized, degassed water and place it in the thermostatic bath until it reaches thermal equilibrium (e.g., 20 °C). Adjust the water volume to the pycnometer's calibration mark, dry the exterior, and record the mass (m_pyc+water).

-

Sample Mass: Empty and dry the pycnometer completely. Fill it with this compound, allow it to reach thermal equilibrium in the bath, adjust the volume to the mark, dry the exterior, and record the mass (m_pyc+sample).

-

Calculation:

-

Calculate the mass of the water: m_water = (m_pyc+water) - m_pyc.

-

Calculate the volume of the pycnometer at the specified temperature: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

-

Calculate the mass of the sample: m_sample = (m_pyc+sample) - m_pyc.

-

Calculate the density of the sample: ρ_sample = m_sample / V_pyc.

-

Visualization of Experimental Workflow

The logical flow for characterizing a chemical substance like this compound involves sample preparation followed by parallel or sequential property measurements.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound | 102-25-0 [chemicalbook.com]

- 4. This compound = 97 102-25-0 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. This compound | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. ivypanda.com [ivypanda.com]

- 11. tutorsglobe.com [tutorsglobe.com]

- 12. byjus.com [byjus.com]

- 13. engineeringbyte.com [engineeringbyte.com]

Methodological & Application

Application Notes and Protocols: 1,3,5-Triethylbenzene in Friedel-Crafts Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene is a symmetrically substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its electron-rich nature, a consequence of the three activating ethyl groups, makes it a reactive substrate for electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation. This allows for the introduction of additional alkyl groups onto the benzene (B151609) ring, leading to the formation of polysubstituted aromatic compounds. These products can be key intermediates in the synthesis of complex molecules, including ligands for catalysis, specialized polymers, and pharmacologically active compounds.

A significant challenge in the Friedel-Crafts alkylation of this compound is controlling the degree of substitution. The initial alkylation product is often more reactive than the starting material, leading to polyalkylation.[1][2] Therefore, careful control of reaction conditions is crucial to achieve the desired product selectivity.

This document provides detailed protocols and application notes for the use of this compound in Friedel-Crafts alkylation reactions, with a focus on methodology, quantitative data from analogous systems, and strategies to control selectivity.

Data Presentation

The following tables summarize quantitative data for representative Friedel-Crafts alkylation reactions. While specific data for the alkylation of this compound is not extensively published, the following examples with analogous substrates (benzene and its derivatives) provide valuable insights into expected outcomes and the influence of reaction parameters.

Table 1: Synthesis of 1,3,5-Triisopropylbenzene from Benzene *

| Parameter | Lewis Acid (AlCl₃) Method |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Alkylating Agent | 2-Propanol |

| Reactant Ratio (Benzene:2-Propanol) | ~5:1 (large excess of benzene) |

| Temperature | 5-10°C (addition), then 40-50°C (reflux) |

| Reaction Time | 1-2 hours (addition), 4-6 hours (reflux) |

| Primary Product | 1,3,5-Triisopropylbenzene |

| Key Feature | Use of excess benzene to minimize polyalkylation.[1] |

*This reaction serves as an analogue for the exhaustive alkylation of an aromatic ring to achieve a 1,3,5-trisubstituted product.

Table 2: High-Selectivity Synthesis of 1,3,5-Triisopropylbenzene via an Alternative Route *

| Parameter | Value |

| Starting Material | 1-Bromo-2,4,6-triisopropylbenzene |

| Catalyst | Cobalt(II) tetrabutylporphyrin |

| Reagents | Potassium hydroxide |

| Solvent | Ethanol |

| Temperature | 150°C |

| Isolated Yield (%) | 94 |

| Reference | [3] |

*This table showcases a high-yield method to obtain a specific 1,3,5-trisubstituted benzene derivative, highlighting that alternative synthetic strategies can offer superior selectivity compared to classical Friedel-Crafts alkylation.[3]

Experimental Protocols

The following protocols provide detailed methodologies for Friedel-Crafts alkylation. Protocol 1 describes a general procedure for the alkylation of an aromatic compound, which can be adapted for this compound.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of this compound with 2-Chloropropane (B107684) (Hypothetical Example)

This protocol describes the isopropylation of this compound to yield 1,3,5-triethyl-2,4,6-triisopropylbenzene. This is a representative procedure based on established methods for the synthesis of polysubstituted benzenes.[1]

Materials:

-

This compound

-

2-Chloropropane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reactant Charging: Charge the flask with this compound and anhydrous dichloromethane. Cool the flask to 0-5°C using an ice bath.

-

Catalyst Addition: While stirring vigorously, carefully add anhydrous aluminum chloride to the cooled solution in portions. An exothermic reaction may occur.

-

Alkylating Agent Addition: Place 2-chloropropane in the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 5-10°C.

-

Reaction: After the complete addition of the alkylating agent, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours to drive the reaction to completion.

-

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the desired polysubstituted benzene derivative.

Mandatory Visualizations

Friedel-Crafts Alkylation Mechanism

The following diagram illustrates the general mechanism of a Friedel-Crafts alkylation reaction.

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Workflow for Friedel-Crafts Alkylation

The diagram below outlines the key steps in a typical laboratory-scale Friedel-Crafts alkylation experiment.

Caption: Experimental workflow for a typical Friedel-Crafts alkylation.

Logical Relationship: Controlling Polyalkylation

This diagram illustrates the decision-making process and strategies to mitigate the common issue of polyalkylation in Friedel-Crafts reactions.

Caption: Strategies to control polyalkylation.

References

Application Notes and Protocols: 1,3,5-Triethylbenzene as a High-Temperature Solvent for Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene (TEB) is a symmetrically substituted aromatic hydrocarbon characterized by its high boiling point, low volatility, and non-polar nature. These properties make it a candidate for use as a high-temperature solvent in specialized organic synthesis and materials science applications. While its role as a synthetic intermediate and a structural scaffold in supramolecular chemistry is well-established, its application as a reaction solvent is less documented but holds potential for reactions requiring sustained high temperatures and a non-polar environment.[1][2][3] This document provides an overview of its properties, potential applications, and a generalized protocol for its use in high-temperature polymerization reactions.

Physical and Chemical Properties

This compound is a colorless liquid with a high flash point, contributing to its safe handling at elevated temperatures compared to lower-boiling aromatic solvents.[4] Its non-polar character allows for the effective dissolution of other non-polar compounds and reagents.[2] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [4] |

| Molecular Weight | 162.27 g/mol | [4] |

| Boiling Point | 215 °C | [4] |

| Density | 0.862 g/mL at 25 °C | [4] |

| Melting Point | -66.5 °C | [4] |

| Flash Point | 76 °C | [4] |

| Solubility in Water | Practically insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether | [4] |

Applications in Organic Synthesis

Due to its high boiling point, this compound is suitable for reactions that require temperatures exceeding the boiling points of common aromatic solvents like toluene (B28343) (111 °C) or xylene (approx. 140 °C). Such applications can include certain types of polymerizations, condensations, and organometallic reactions where high activation energy barriers must be overcome.

High-Temperature Polymerization Reactions

High-boiling point aromatic solvents are crucial in the synthesis of certain polymers where high temperatures are necessary to ensure sufficient reaction rates and to maintain the polymer in solution. While specific examples detailing the use of this compound in this context are not abundant in the literature, its properties are analogous to other high-boiling aromatic solvents used in the synthesis of specialty polymers.

Experimental Protocols

The following is a generalized protocol for a high-temperature solution polymerization reaction where this compound could serve as a suitable solvent. This protocol is illustrative and should be adapted based on the specific monomers and catalysts used.

General Protocol: High-Temperature Solution Polymerization

Objective: To synthesize a high-molecular-weight polymer requiring a reaction temperature of 180-200 °C.

Materials:

-

Monomer A (e.g., a substituted aromatic diol)

-

Monomer B (e.g., an activated aromatic dihalide)

-

Catalyst (e.g., a palladium or copper-based catalyst)

-

Anhydrous this compound (as solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

-

Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

-

Reagent Addition:

-

To the flask, add Monomer A, Monomer B, and the catalyst in the desired stoichiometric ratios.

-

Add a sufficient volume of anhydrous this compound to achieve the desired monomer concentration (typically 0.1-1 M).

-

-

Reaction:

-

Begin vigorous stirring and gently heat the reaction mixture using an oil bath.

-

Slowly raise the temperature to the target range (180-200 °C).

-

Maintain the reaction at this temperature for the required duration (typically 2-24 hours), monitoring the progress by techniques such as GPC or NMR spectroscopy if possible.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., methanol (B129727) or hexane).

-

Collect the solid polymer by filtration.

-

Wash the polymer with the non-solvent to remove any residual solvent and unreacted monomers.

-

Dry the purified polymer in a vacuum oven at an appropriate temperature.

-

Logical Relationships and Workflows

The decision-making process for selecting a high-boiling point solvent and the general workflow for a high-temperature reaction are illustrated in the diagrams below.

Caption: Solvent selection workflow for high-temperature reactions.

Caption: General workflow for a high-temperature organic reaction.

Conclusion

This compound possesses the physical properties of a suitable high-temperature, non-polar solvent for organic synthesis. While its application in this area is not as extensively documented as its role as a chemical intermediate, its high boiling point and stability make it a viable option for reactions that must be conducted at elevated temperatures. The provided generalized protocol for high-temperature polymerization serves as a starting point for researchers exploring the use of this compound in demanding reaction conditions. Further investigation into its solvent capabilities is warranted to fully exploit its potential in both academic and industrial research.

References

Application Notes and Protocols: The Role of 1,3,5-Triethylbenzene in the Synthesis of Mesoporous Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3,5-Triethylbenzene as a pivotal swelling agent in the synthesis of mesoporous materials. This document offers detailed methodologies, quantitative data, and visual workflows to guide researchers in fabricating mesoporous silica (B1680970) with tailored pore sizes for a variety of applications, including drug delivery, catalysis, and separations.

Introduction: Pore Expansion in Mesoporous Silica

Mesoporous silica materials are synthesized through a templating mechanism where surfactant micelles direct the formation of a porous structure. The choice of surfactant primarily dictates the resulting pore size. However, to achieve larger pore diameters, which are crucial for encapsulating large molecules like proteins and nucleic acids, a hydrophobic swelling agent is introduced into the synthesis mixture. This compound, an aromatic hydrocarbon, serves as an effective swelling agent. It partitions into the hydrophobic core of the surfactant micelles, causing them to expand. Following the condensation of the silica precursor around these swollen micelles and subsequent removal of the template and swelling agent via calcination or solvent extraction, a mesoporous silica framework with significantly enlarged pores is obtained. The quantity of this compound and the synthesis temperature are critical parameters for controlling the final pore dimensions.

Mechanism of Pore Expansion

The synthesis of mesoporous silica is a template-directed process. Surfactant molecules, such as Pluronic P123 or Cetyltrimethylammonium bromide (CTAB), self-assemble into micelles in the synthesis solution. These micelles act as the structural template around which the silica network forms from a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). The addition of a hydrophobic molecule like this compound, which is practically insoluble in water, leads to its incorporation into the hydrophobic core of these micelles. This influx of the swelling agent expands the micelle volume, which directly translates to a larger pore diameter in the final mesoporous material after the removal of the organic template and swelling agent. The degree of pore expansion can be precisely controlled by varying the amount of this compound added to the synthesis mixture.

Data Presentation: Influence of Swelling Agents on Mesoporous Silica Properties

The following tables summarize the quantitative effects of this compound and analogous swelling agents on the structural properties of SBA-15 and magnetic mesoporous silica nanoparticles (M-MSNs). While specific data for this compound is limited in the public domain, the data for the closely related 1,3,5-trimethylbenzene (TMB) and 1,3,5-triisopropylbenzene (B165165) (TIPB) provide a strong indication of the expected trends.

Table 1: Effect of Alkylbenzene Swelling Agent on SBA-15 Properties

| Swelling Agent | Swelling Agent to P123 Mass Ratio | Pore Diameter (nm) | Pore Volume (cm³/g) | Surface Area (m²/g) |

| None | 0 | ~6-8 | ~1.0 | ~800 |

| 1,3,5-Trimethylbenzene (TMB) | Variable | Increased with TMB amount | Up to 2.48 | - |

| 1,3,5-Triisopropylbenzene (TIPB) | 0.5 | ~12 | ~1.2 | ~750 |

| 1,3,5-Triisopropylbenzene (TIPB) | 1.0 | ~22 | ~1.8 | ~650 |

| 1,3,5-Triisopropylbenzene (TIPB) | 1.5 | ~26 | >2.0 | ~600 |

Note: Data is compiled from multiple sources and actual values may vary based on specific experimental conditions.

Table 2: Properties of Magnetic Mesoporous Silica Nanoparticles (M-MSNs) with Pore Expansion

| Swelling Agent(s) | Pore Diameter (nm) | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |

| None (CTAB only) | ~2-3 | 40-70 | ~900-1100 | ~0.4-0.6 |

| TMB (limited amount) | 3.8 - 5.0 | 40-70 | ~700-900 | ~0.6-1.0 |

| TMB and Decane (B31447) | 5.0 - 6.1 | 40-70 | ~700-850 | ~1.0-1.54 |

Note: The use of a co-swelling agent like decane can further enhance pore expansion in M-MSNs. Excessive amounts of the primary swelling agent alone can sometimes lead to particle aggregation and a poorly defined pore structure.

Experimental Protocols

The following are detailed protocols for the synthesis of large-pore SBA-15 and magnetic mesoporous silica nanoparticles using an aromatic swelling agent like this compound. These protocols are adapted from established methods using analogous swelling agents.

Protocol 1: Synthesis of Large-Pore SBA-15

This protocol describes the synthesis of SBA-15 with expanded pores using this compound as the swelling agent.

Materials:

-

Pluronic P123 (EO20PO70EO20)

-

Hydrochloric acid (HCl, 2 M)

-

Tetraethyl orthosilicate (TEOS)

-

This compound

-

Deionized water

Procedure:

-

Template Solution Preparation: In a polypropylene (B1209903) bottle, dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water. Stir at 35-40 °C until the P123 has completely dissolved.

-

Addition of Swelling Agent: To the clear template solution, add the desired amount of this compound (e.g., 2.0 g for a 0.5 mass ratio to P123). Stir for at least 1 hour to ensure proper mixing and micellar swelling.

-

Silica Source Addition: While stirring vigorously, add 8.5 g of TEOS dropwise to the solution.

-

Initial Reaction: Continue stirring the mixture at 35-40 °C for 24 hours. A white precipitate will form.

-

Hydrothermal Treatment: Age the mixture under static conditions at 80-100 °C for 24-48 hours. This step is crucial for the stabilization of the silica framework.

-

Product Recovery: Filter the solid product and wash it thoroughly with deionized water and ethanol (B145695). Dry the product at 60 °C.

-

Template Removal (Calcination): To remove the P123 template and this compound, heat the dried powder in a furnace to 550 °C at a ramp rate of 1-2 °C/min and hold at this temperature for 6 hours in an air atmosphere.

Protocol 2: Synthesis of Large-Pore Magnetic Mesoporous Silica Nanoparticles (M-MSNs)

This protocol outlines the synthesis of a core-shell magnetic mesoporous silica nanoparticle with enlarged pores using this compound.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium hydroxide (NaOH, 2 M)

-

This compound

-

Tetraethyl orthosilicate (TEOS)

-

Deionized water

-

Ethanol

Procedure:

-

Synthesis of Fe₃O₄ Nanoparticles (Magnetic Cores):

-

Dissolve 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 40 mL of deionized water under a nitrogen atmosphere with vigorous stirring.

-

Heat the solution to 80 °C.